8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
8-bromo-6-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-14-7-4-6-2-3-9(13)12-10(6)8(11)5-7/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
ZNVFOQZSLRBKOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)NC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Conditions
Chalcone formation occurs via Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For example, 2-amino-3-methoxy-5-bromoacetophenone reacts with benzaldehyde in ethanol under basic conditions to yield a propenone intermediate. Subsequent cyclization with orthophosphoric-acetic acid generates the dihydroquinolinone ring.
Table 1. Cyclization Conditions for Dihydroquinolinone Formation
| Precursor | Cyclization Agent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-3-methoxy-5-bromoacetophenone | H3PO4/AcOH | Reflux | 59% | |
| 2-Amino-5-bromo-3-methoxypropenone | HCl/EtOH | RT | 66% |
Bromination Strategies for Dihydroquinolinones
Post-cyclization bromination enables precise substitution at the 8-position. Source highlights N-bromosuccinimide (NBS) as an effective reagent for radical bromination in chloroform.
NBS-Mediated Bromination
Treating 6-methoxy-3,4-dihydroquinolin-2(1H)-one with NBS (1.1 equiv) in chloroform at room temperature for 10 minutes introduces bromine at the 8-position via radical intermediates.
Table 2. Bromination Efficiency with NBS
| Substrate | NBS Equiv | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| 6-Methoxy-3,4-dihydroquinolin-2(1H)-one | 1.1 | CHCl3 | 10 min | 72% | |
| 4-Phenyl-6-methoxydihydroquinolinone | 1.5 | CH2Cl2 | 30 min | 65% |
Direct Introduction of Methoxy Groups
Methoxy substitution at the 6-position is achievable through O-methylation or using methoxy-containing building blocks. Source describes phosphorus tribromide (PBr3)-mediated bromination of 4-hydroxy-6-methoxyquinoline, suggesting analogous methods for dihydroquinolinones.
Methylation of Hydroxy Intermediates
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one undergoes methylation with methyl iodide (2.0 equiv) and K2CO3 in DMF at 60°C for 6 hours, yielding the 6-methoxy derivative. Subsequent bromination as in Section 2 completes the synthesis.
One-Pot Tandem Bromination-Methylation
Advanced protocols combine bromination and methylation in a single pot. Source demonstrates sodium hydride-mediated alkylation of 6-bromo-3,4-dihydroquinolin-2(1H)-one with tert-butyl bromoacetate, illustrating the feasibility of sequential functionalization.
Reaction Optimization
Using PBr3 and trimethyl orthoformate in DMF at 50°C for 2 hours achieves simultaneous bromination and methoxylation. This method avoids isolation of intermediates, improving overall yield.
Table 4. One-Pot Bromination-Methylation Results
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 6-Methoxydihydroquinolinone | PBr3, (CH3O)3CH | 50°C, 2 h | 51% | |
| 8-Hydroxy-6-methoxydihydroquinolinone | PBr3, DMF | 120°C, 1.5 h | 40% |
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.
Medicine: The compound could be investigated for its potential therapeutic applications, including as an anti-inflammatory or antimalarial agent.
Industry: It may find applications in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The bromine and methoxy substituents may influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Key Observations :
Key Findings :
- nNOS Inhibition: Compounds with extended alkyl linkers to basic amines (e.g., dimethylaminoethyl groups) show enhanced selectivity for nNOS over related isoforms, as seen in thiophene-coupled analogs .
- Antiparasitic Activity: Nitro and trifluoromethyl groups (e.g., 8-nitro-6-CF₃ derivatives) confer submicromolar activity against Trypanosoma species, though bromine/methoxy combinations remain unexplored in this context .
- Scaffold Rigidity: Ring-opened derivatives exhibit diminished biological activity, underscoring the necessity of the dihydroquinolinone core for target engagement .
Biological Activity
8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This compound is structurally related to other quinoline derivatives that have been studied for various therapeutic applications, including antimicrobial, anti-inflammatory, and neuropharmacological effects. The unique bromine substitution at the 8-position and the methoxy group at the 6-position may influence its biological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 250.08 g/mol. The compound features a bicyclic structure typical of quinolines, with a fused benzene and pyridine ring system.
Biological Activities
Research indicates that compounds within the dihydroquinolinone class exhibit a range of biological activities:
- Antidepressant Effects : Similar compounds have shown potential as antidepressants by modulating neurotransmitter systems in the central nervous system (CNS) . The structural characteristics of this compound suggest it may also influence serotonin and norepinephrine pathways.
- Antimicrobial Activity : The presence of the bromine atom may enhance the compound's reactivity and interaction with microbial targets. In vitro studies on related compounds indicate significant antibacterial properties against various strains .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. A comparative analysis showed that modifications in the structure can lead to varying degrees of potency .
The mechanism by which this compound exerts its biological effects is still under investigation. However, its interaction with key biological systems can be summarized as follows:
- Neurotransmitter Modulation : Similar compounds are known to interact with dopamine and serotonin receptors, potentially leading to mood elevation and reduced anxiety .
- Inhibition of Bacterial Growth : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, which is common among quinoline derivatives .
- Cytotoxic Mechanisms : Studies indicate that structural analogs can induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of mitochondrial function .
Case Studies
A few notable studies have explored the biological effects of related compounds:
- Antidepressant Activity : A study evaluated several dihydroquinolinones for their ability to enhance serotonin levels in animal models, indicating potential antidepressant properties .
- Antimicrobial Efficacy : Research comparing moxifloxacin, a C-8 methoxy quinolone, demonstrated its effectiveness against resistant bacterial strains. This finding supports the hypothesis that structural features significantly impact resistance development .
- Cytotoxic Studies : A series of experiments assessed the cytotoxicity of various dihydroquinolinones against human cancer cell lines, revealing promising results for further development as anticancer agents .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 6-Methoxy-3,4-dihydroquinolin-2(1H)-one | Methoxy at position 6 | Antidepressant potential | |
| This compound | Bromine substitution at position 8 | Potential antimicrobial and cytotoxicity | |
| Moxifloxacin | Fluoroquinolone with methoxy group | Highly bactericidal |
Q & A
Q. Optimization Strategy :
- Replace bromine with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability without compromising affinity .
Advanced Experimental Design: What challenges arise in evaluating in vivo efficacy for neuropathic pain models?
Answer:
- Dose Optimization : Balancing bioavailability (e.g., oral vs. intraperitoneal administration) with CNS penetration. In rat models, 30 mg/kg oral doses achieved therapeutic plasma levels (Cₘₐₓ ~1.2 µM) .
- Behavioral Metrics : Tactile allodynia (von Frey test) and thermal hyperalgesia (Hargreaves assay) require stringent blinding and control groups to minimize bias .
- PK/PD Modeling : Correlating plasma exposure with target engagement (e.g., CSF NO reduction) ensures translational relevance .
Safety and Storage: What precautions are necessary for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
